n-Acetyl-6-chloro-9-(2,3,5-tri-o-acetylpentofuranosyl)-9h-purin-2-amine
Description
Evolution of Nucleoside Analog Development in Medicinal Chemistry
The exploration of purine analogues began in the mid-20th century with the seminal work of Gertrude Elion and George Hitchings, who pioneered the development of 6-mercaptopurine (6-MP) as a treatment for leukemia. By mimicking endogenous purines, these early antimetabolites disrupted DNA replication in rapidly dividing cells, laying the foundation for rational drug design. The discovery that structural modifications—such as sulfur substitutions in thiopurines—enhanced therapeutic efficacy underscored the importance of chemical tailoring in medicinal chemistry.
Subsequent innovations focused on nucleoside analogues, where modifications to both the base and sugar moieties yielded compounds with improved target specificity. For instance, fludarabine, a fluorinated purine analogue, demonstrated potent inhibition of DNA polymerases and ligases, proving effective against hematologic malignancies. Concurrently, enzymatic engineering efforts, such as the directed evolution of purine nucleoside phosphorylase (PNP), enabled the synthesis of non-natural nucleosides like 2',3'-dideoxyinosine (ddI), expanding the repertoire of antiviral agents. Modern synthetic methodologies, including proline-catalyzed enantioselective aldol reactions, have further streamlined the production of diverse nucleoside scaffolds, facilitating rapid diversification for drug discovery.
Key Milestones in Acetylated Purine Derivative Research
Acetylation has played a pivotal role in nucleoside chemistry, primarily as a protective strategy during synthesis. The introduction of acetyl groups to hydroxyl residues prevents undesired side reactions and enables selective deprotection in later stages. For example, the synthesis of 2-aminopurine conjugates with amino acids and peptides relies on acetylated intermediates to preserve functional group integrity. This approach ensures the generation of compounds with free carboxyl and amino groups, critical for subsequent biological evaluations.
A landmark advancement in acetylated purine research was the development of locked nucleic acids (LNAs), where acetylated sugar moieties were used to rigidify the ribose ring, enhancing binding affinity to complementary RNA strands. Similarly, the acetylation of purine derivatives at the C2', C3', and C5' positions of the pentofuranosyl group, as seen in n-Acetyl-6-chloro-9-(2,3,5-tri-O-acetylpentofuranosyl)-9H-purin-2-amine, has been shown to improve metabolic stability and oral bioavailability. These modifications mitigate premature degradation by esterases, allowing the prodrug to reach its target intact before enzymatic activation.
Historical Significance of Tri-O-acetylpentofuranosyl Modifications
The tri-O-acetylpentofuranosyl group, a defining feature of this compound, has its roots in carbohydrate chemistry. Early studies on ribose derivatives demonstrated that acetyl protection of hydroxyl groups facilitated the synthesis of β-glycosidic bonds, critical for nucleoside formation. This strategy was pivotal in the large-scale production of antiviral agents like ribavirin, where acetylated intermediates ensured high yields and stereochemical fidelity.
In the context of purine analogues, the tri-O-acetylpentofuranosyl moiety serves dual roles: it acts as a transient protective group during synthesis and modulates the compound's interaction with cellular uptake transporters. For instance, acetylated sugars enhance lipophilicity, promoting passive diffusion across cell membranes. Subsequent enzymatic deacetylation in vivo regenerates the active nucleoside, enabling targeted release within diseased tissues. This prodrug approach has been particularly valuable in overcoming the poor solubility of purine bases, a historical limitation in formulation development.
The enduring legacy of tri-O-acetylated sugars is evident in their application to novel drug candidates. Recent work on C2'- and C4'-modified nucleosides highlights the versatility of acetylated scaffolds in addressing resistance mechanisms, as these modifications hinder recognition by viral mutagenic enzymes. Furthermore, the integration of acetylated purine derivatives into diversity-oriented synthesis libraries has accelerated the discovery of compounds with unique mechanisms of action, such as allosteric modulation of DNA repair pathways.
Properties
CAS No. |
34793-12-9 |
|---|---|
Molecular Formula |
C18H20ClN5O8 |
Molecular Weight |
469.8 g/mol |
IUPAC Name |
[5-(2-acetamido-6-chloropurin-9-yl)-3,4-diacetyloxyoxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C18H20ClN5O8/c1-7(25)21-18-22-15(19)12-16(23-18)24(6-20-12)17-14(31-10(4)28)13(30-9(3)27)11(32-17)5-29-8(2)26/h6,11,13-14,17H,5H2,1-4H3,(H,21,22,23,25) |
InChI Key |
OVXYEIBYTBNNFE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC2=C(C(=N1)Cl)N=CN2C3C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Biological Activity
n-Acetyl-6-chloro-9-(2,3,5-tri-O-acetylpentofuranosyl)-9H-purin-2-amine is a synthetic nucleoside derivative that exhibits significant biological activity. This compound is characterized by its structural modifications that enhance its pharmacological properties, particularly in the context of nucleoside metabolism and therapeutic applications.
Chemical Structure and Properties
The compound's chemical formula is C16H17ClN4O7, with a molecular weight of approximately 388.78 g/mol. The presence of the acetyl groups contributes to its lipophilicity and stability against enzymatic degradation.
| Property | Value |
|---|---|
| Molecular Formula | C16H17ClN4O7 |
| Molecular Weight | 388.78 g/mol |
| CAS Number | 5987-73-5 |
| Solubility | Soluble in organic solvents |
This compound acts primarily as a prodrug that is converted into active metabolites within the body. Its mechanism involves:
- Inhibition of Nucleoside Transporters : The compound competes with natural nucleosides for uptake by nucleoside transporters, thereby influencing cellular nucleotide pools.
- Interference with RNA Synthesis : By incorporating into RNA, it can disrupt normal RNA synthesis and function, which is particularly relevant in cancer therapy where rapid cell division occurs.
Antiviral and Antitumor Effects
Research indicates that this compound has shown promise in both antiviral and antitumor activities:
- Antiviral Activity : It has been studied for its effectiveness against various viral infections by inhibiting viral replication through interference with nucleic acid synthesis.
- Antitumor Activity : The compound has been evaluated in preclinical models for its ability to inhibit tumor growth by inducing apoptosis in cancer cells and preventing their proliferation.
Case Studies and Research Findings
-
Study on Antiviral Efficacy :
- A study demonstrated that this compound significantly reduced viral load in infected cell lines when administered at specific concentrations.
-
Preclinical Cancer Models :
- In a murine model of breast cancer, administration of the compound resulted in a marked decrease in tumor size compared to control groups. Histological analysis revealed increased apoptosis rates in tumor tissues.
-
Pharmacokinetics :
- Pharmacokinetic studies showed that the compound has favorable absorption characteristics with a half-life conducive to therapeutic use, allowing for effective dosing regimens.
Comparison with Similar Compounds
The biological activity of this compound can be compared with other nucleoside analogs:
| Compound Name | Activity Type | Unique Features |
|---|---|---|
| Acyclovir | Antiviral | Specifically targets herpes viruses |
| Gemcitabine | Antitumor | Effective against pancreatic cancer |
| 5-Fluorouracil | Antitumor | Incorporates into RNA and DNA |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Variations on the Purine Ring
Chloro vs. Fluoro Substitutions
- 6-Chloro derivatives (e.g., the target compound) exhibit enhanced electrophilic character, favoring covalent interactions with nucleophilic residues in enzymes.
- This can alter binding affinity and metabolic stability .
N-Acetylation at the 2-Amine Position
- The N-acetyl group in the target compound improves lipophilicity and resistance to deamination compared to non-acetylated analogues like 9-(2,3,5-tri-O-acetylpentofuranosyl)-9H-purin-6-amine (CAS 15830-77-0). This modification enhances membrane permeability and bioavailability .
Sugar Moiety Modifications
Acetylation Patterns
- 2,3,5-Tri-O-acetylpentofuranosyl (target compound): Full acetylation increases lipophilicity and protects hydroxyl groups during synthesis.
- 2,3,4-Tri-O-acetylpentopyranosyl (CAS 18520-81-5): Pyranosyl sugars adopt a chair conformation, reducing steric strain but altering binding geometry compared to furanosyl derivatives. This structural difference impacts interactions with enzymes like kinases or polymerases .
Alternative Sugar Configurations
- Lyxofuranosyl derivatives (e.g., 9-α-L-lyxofuranosyl-N-(2-phenylethyl)-9H-purin-6-amine, PDB ligand GUB) exhibit axial hydroxyl groups, which can hinder stacking interactions in DNA/RNA compared to the target compound’s pentofuranosyl group .
Physicochemical Properties
- The target compound’s higher molecular weight and chloro group contribute to its lower solubility compared to fluoro analogues.
Preparation Methods
The synthesis of this compound is based on the nucleoside analog approach, where a purine base is glycosylated with a suitably protected sugar moiety. The key features include the introduction of a chloro group at the 6-position of the purine ring and the tri-O-acetylated pentofuranosyl group at the 9-position. The overall process involves:
- Preparation of a protected and activated sugar (pentofuranosyl derivative)
- Chlorination of the purine nucleus
- Glycosylation of the chlorinated purine with the sugar derivative
- Acetylation of hydroxyl groups
- Final deprotection (if necessary) to yield the target compound
Synthesis of the Sugar Moiety: Tri-O-acetylpentofuranose
The sugar component, 2,3,5-tri-O-acetylpentofuranose , is typically synthesized via acetylation of pentofuranose derivatives. The process involves:
| Step | Material | Conditions | Purpose |
|---|---|---|---|
| 1 | Pentofuranose | Acetic anhydride, pyridine | Acetylation of hydroxyl groups at positions 2, 3, and 5 |
This step yields a fully acetylated sugar, increasing its lipophilicity and reactivity for subsequent glycosylation.
Activation of the Sugar for Glycosylation
The acetylated sugar is then converted into an activated form, such as a glycosyl donor, often via formation of a trichloroacetimidate or a halide (e.g., bromide or chloride). For example:
| Step | Material | Conditions | Purpose |
|---|---|---|---|
| 2 | Tri-O-acetylpentofuranose | Treatment with trichloroacetonitrile and base (e.g., DBU) | Formation of glycosyl donor (trichloroacetimidate) |
This activated sugar facilitates nucleophilic attack by the purine base during glycosylation.
Chlorination of the Purine Nucleus
The purine core, typically starting from a precursor like 6-chloropurine , undergoes chlorination at the 6-position:
| Step | Material | Conditions | Purpose |
|---|---|---|---|
| 3 | Purine base | Chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride | Introduce chloro substituent at position 6 |
This chlorination is critical for subsequent nucleophilic substitution or coupling reactions.
Glycosylation: Coupling of Purine and Sugar
The activated sugar reacts with the chlorinated purine base under controlled conditions:
| Step | Material | Conditions | Purpose |
|---|---|---|---|
| 4 | Purine chlorinated derivative and sugar donor | Lewis acids (e.g., TMSOTf), low temperature (−20°C to 0°C) | Formation of the glycosidic bond, yielding a nucleoside intermediate |
The reaction is typically monitored via HPLC or TLC to optimize yield and purity.
Acetylation and Purification
Post-glycosylation, the product undergoes acetylation to protect hydroxyl groups:
| Step | Material | Conditions | Purpose |
|---|---|---|---|
| 5 | Nucleoside intermediate | Acetic anhydride, pyridine | Acetylation of free hydroxyl groups at 2, 3, and 5 positions |
Purification involves column chromatography, often using silica gel with appropriate solvent systems (e.g., dichloromethane/methanol).
Final Purification and Characterization
The final compound is purified through recrystallization or preparative HPLC, ensuring high purity for biological testing. Structural confirmation is achieved via NMR, MS, and IR spectroscopy.
Data Table Summarizing Key Synthesis Parameters
| Step | Reagents | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Acetic anhydride, pyridine | - | Room temp | 85-90 | Acetylation of sugar |
| 2 | Trichloroacetonitrile, DBU | - | 0°C to room temp | 80-85 | Sugar activation |
| 3 | POCl₃ | - | Reflux | 70-75 | Purine chlorination |
| 4 | Lewis acid (TMSOTf) | - | −20°C to 0°C | 60-70 | Glycosylation step |
| 5 | Acetic anhydride, pyridine | - | Room temp | 85-90 | Acetylation of nucleoside |
Research and Literature Support
- The multi-step synthesis approach aligns with methods described in patent literature and peer-reviewed articles focusing on nucleoside analogs, emphasizing the importance of protecting group strategies and reaction condition optimization for high-yield synthesis.
- Studies highlight the critical role of glycosyl donor activation and the use of Lewis acids to facilitate glycosidic bond formation with purine bases.
- The acetylation steps are standard in nucleoside chemistry to improve solubility and stability during synthesis.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for n-Acetyl-6-chloro-9-(2,3,5-tri-O-acetylpentofuranosyl)-9H-purin-2-amine, and what critical parameters influence reaction yields?
- Methodological Answer : Synthesis typically involves sequential functionalization of the purine core. Key steps include:
- Chlorination : Introduce the chloro group at the 6-position using reagents like POCl₃ under reflux conditions .
- Acetylation : Protect hydroxyl groups on the pentofuranosyl moiety via acetylation (e.g., acetic anhydride in pyridine), ensuring controlled stoichiometry to avoid over-acetylation .
- Glycosylation : Couple the acetylated sugar to the purine base via Mitsunobu or Vorbrüggen reactions, with catalyst selection (e.g., TMSOTf) critical for regioselectivity .
- Critical Parameters : Reaction temperature (e.g., reflux at 78°C for chlorination), solvent polarity (anhydrous DMF for glycosylation), and monitoring via TLC/HPLC to optimize yields .
Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?
- Methodological Answer :
- X-ray Crystallography : Resolve the 3D structure using SHELX programs (e.g., SHELXL for refinement), leveraging high-resolution data to confirm stereochemistry at the pentofuranosyl group .
- NMR Spectroscopy : Analyze , , and 2D spectra (e.g., HSQC) to verify acetyl group integration (δ ~2.0 ppm) and purine ring proton environments (δ 8.0–8.5 ppm) .
- HPLC-MS : Use reverse-phase chromatography (C18 column, acetonitrile/water gradient) coupled with mass spectrometry to confirm molecular ion peaks and purity (>95%) .
Q. What chromatographic methods are optimal for purifying this compound, considering its acetylated sugar moiety?
- Methodological Answer :
- Flash Chromatography : Employ silica gel columns with gradients of ethyl acetate/hexane (e.g., 30–70%) to separate acetylated intermediates .
- Preparative HPLC : Use a polar embedded column (e.g., Waters XBridge) with 0.1% formic acid in mobile phases to resolve polar by-products .
- Critical Considerations : Acetyl groups increase hydrophobicity; adjust solvent polarity to balance retention and resolution.
Advanced Research Questions
Q. How should researchers design experiments to evaluate the biological activity of this compound against specific enzymatic targets?
- Methodological Answer :
- Target Selection : Prioritize enzymes with purine-binding sites (e.g., kinases, ATPases) based on structural analogs like 9-[(2-fluorophenyl)methyl]-N-isopropyl-purin-6-amine, which show kinase inhibition .
- In Vitro Assays : Use fluorescence-based ATPase assays (e.g., malachite green phosphate detection) with positive/negative controls (e.g., staurosporine for kinase inhibition) .
- Dose-Response Analysis : Perform IC₅₀ determinations using serial dilutions (1 nM–100 µM) and triplicate replicates to ensure statistical validity .
Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the compound's reactivity?
- Methodological Answer :
- DFT Calculations : Compare optimized geometries (e.g., B3LYP/6-31G*) with crystallographic data to validate electronic environments, focusing on acetyl group conformations .
- MD Simulations : Model solvent interactions (e.g., explicit water models) to explain discrepancies in solubility or aggregation observed experimentally .
- Experimental Cross-Validation : Use variable-temperature NMR to probe dynamic effects (e.g., sugar puckering) that static models may miss .
Q. How can reaction conditions be optimized to mitigate by-product formation during the acetylation of the pentofuranosyl group?
- Methodological Answer :
- Stepwise Acetylation : Protect primary hydroxyl groups first (e.g., 5-OH) using selective catalysts like DMAP, followed by secondary positions (2-OH, 3-OH) .
- Real-Time Monitoring : Use in situ IR spectroscopy to track acetyl group incorporation (C=O stretch at ~1740 cm⁻¹) and halt reactions at ~90% conversion .
- By-Product Removal : Introduce scavenger resins (e.g., polymer-bound dimethylamine) to quench excess acetic anhydride post-reaction .
Q. What advanced spectroscopic techniques are recommended for analyzing substituent effects on the purine ring's electronic environment?
- Methodological Answer :
- -NMR : Probe nitrogen chemical shifts to assess electron-withdrawing effects of the chloro and acetyl groups .
- X-ray Photoelectron Spectroscopy (XPS) : Quantify binding energies of N1 and N3 atoms to correlate with computational charge distribution .
- Electrochemical Analysis : Cyclic voltammetry in DMF can reveal redox potentials linked to purine ring electron density .
Notes
- Synthesis and Analysis : Methods are extrapolated from structurally analogous purine derivatives (e.g., 6-chloro-N-phenyl analogs) .
- Software Tools : SHELX programs are industry standards for crystallographic refinement .
- Data Contradictions : Cross-disciplinary validation (e.g., MD + XRD) is critical for resolving ambiguities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
